N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide
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Overview
Description
N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzylamine derivatives with naphthyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can lead to various biological effects, including inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,6-dibenzyl-2,5-dioxopiperazine: Shares structural similarities but differs in its biological activity and applications.
Phosphoric acid dibenzyl ester 2,5-dioxo-4,4-diphenylimidazolidin-1-ylmethyl ester: Another related compound with distinct chemical properties.
Uniqueness
N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is unique due to its specific naphthyridine core and the arrangement of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N,6-dibenzyl-2,5-dioxo-1H-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(24-14-16-7-3-1-4-8-16)19-13-18-20(25-22(19)28)11-12-26(23(18)29)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,27)(H,25,28) |
InChI Key |
ANGQSJRGDOLZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CN(C3=O)CC4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
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